molecular formula C16H11ClFN3O B4999392 N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide

Cat. No. B4999392
M. Wt: 315.73 g/mol
InChI Key: KWHXFRBXSGYOEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide, also known as CFTRinh-172, is a small molecule inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. CFTRinh-172 is a potent and selective inhibitor of CFTR, and has been widely used in scientific research to study the role of CFTR in various physiological processes.

Mechanism of Action

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide inhibits the function of CFTR by binding to a specific site on the channel and blocking chloride ion transport. CFTR is a transmembrane protein that functions as a chloride channel in epithelial cells, and is responsible for regulating the transport of chloride ions across cell membranes. This compound has been shown to be a potent and selective inhibitor of CFTR, and has minimal effects on other ion channels or transporters.
Biochemical and Physiological Effects:
This compound has been shown to inhibit CFTR-mediated chloride transport in various cell types, including airway epithelial cells, intestinal epithelial cells, and pancreatic duct cells. This compound has also been shown to inhibit CFTR-mediated fluid secretion in the airways and gastrointestinal tract. In addition, this compound has been shown to enhance the activity of other chloride channels, such as the calcium-activated chloride channel (CaCC), in some cell types.

Advantages and Limitations for Lab Experiments

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide is a potent and selective inhibitor of CFTR, and has been widely used in scientific research to study the role of CFTR in various physiological processes. However, there are some limitations to the use of this compound in lab experiments, including its potential off-target effects on other ion channels or transporters, and its limited solubility and stability in aqueous solutions.

Future Directions

There are several future directions for the use of N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide in scientific research. One area of focus is the development of new CFTR inhibitors with improved potency, selectivity, and pharmacokinetic properties. Another area of focus is the use of this compound in combination with other drugs or therapies to enhance the efficacy of CFTR modulation in the treatment of cystic fibrosis and other CFTR-related disorders. Finally, the use of this compound in animal models of cystic fibrosis and other CFTR-related disorders may provide valuable insights into the pathophysiology of these diseases and the potential for CFTR modulation as a therapeutic strategy.

Synthesis Methods

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide can be synthesized using a multi-step synthetic route that involves the reaction of 4-chloro-1H-pyrazole with 4-aminophenyl-2-fluorobenzamide, followed by a series of purification steps to obtain the final product. The synthesis of this compound has been described in detail in several scientific publications.

Scientific Research Applications

N-[4-(4-chloro-1H-pyrazol-1-yl)phenyl]-2-fluorobenzamide has been extensively used in scientific research to study the role of CFTR in various physiological processes, including ion transport, fluid secretion, and mucociliary clearance. This compound has also been used to investigate the pathophysiology of cystic fibrosis, a genetic disorder that affects the function of CFTR.

properties

IUPAC Name

N-[4-(4-chloropyrazol-1-yl)phenyl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClFN3O/c17-11-9-19-21(10-11)13-7-5-12(6-8-13)20-16(22)14-3-1-2-4-15(14)18/h1-10H,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWHXFRBXSGYOEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=C(C=C2)N3C=C(C=N3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClFN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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